Baquiloprim - 102280-35-3

Baquiloprim

Catalog Number: EVT-339915
CAS Number: 102280-35-3
Molecular Formula: C17H20N6
Molecular Weight: 308.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Baquiloprim is a synthetic antibacterial agent classified as a diaminopyrimidine derivative. [, ] It acts as an antibacterial synergist, meaning its potency is enhanced when combined with other antibacterial agents, particularly sulfonamides. [, ] This synergy is particularly effective against a broad spectrum of bacteria commonly found in farm animals. [, ]

    Compound Description: Sulphadimidine is a sulfonamide antibiotic that acts as a bacteriostatic agent by inhibiting the synthesis of dihydrofolic acid in bacteria [, , , , , ]. It is often used in combination with diaminopyrimidines like baquiloprim to achieve a synergistic antibacterial effect [, , , , , ].

    Relevance: Sulphadimidine is frequently studied in conjunction with baquiloprim, forming a potent synergistic combination against bacterial infections in livestock. These combinations leverage the individual mechanisms of each drug to enhance their overall antibacterial efficacy [, , , , , ].

Trimethoprim

    Compound Description: Trimethoprim (TMP) is a diaminopyrimidine antibacterial agent that also inhibits dihydrofolic acid synthesis in bacteria [, , ]. Like baquiloprim, it exhibits synergy when combined with sulfonamides [, , ].

Sulphamethoxazole

    Compound Description: Sulphamethoxazole is another sulfonamide antibacterial drug that shares a similar mechanism of action with sulphadimidine [, ].

    Relevance: The research highlights sulphamethoxazole's pharmacokinetic properties in comparison to other sulfonamides, like sulphadimidine, when considering their suitability for combination therapies, particularly with newer diaminopyrimidines such as baquiloprim [, ]. This comparative analysis aids in selecting the most effective sulfonamide for synergistic antibacterial action when paired with baquiloprim.

Sulphatroxazole

    Compound Description: Sulphatroxazole is a sulfonamide antibacterial drug []. Research suggests that sulphatroxazole, when compared to other sulfonamides, exhibits pharmacokinetic properties that might make it a suitable candidate for combination with diaminopyrimidines like baquiloprim [].

    Relevance: The study examining sulphatroxazole's pharmacokinetic profile underscores the importance of pairing baquiloprim with a sulfonamide that possesses complementary pharmacokinetic characteristics to maximize their synergistic potential [].

Aditoprim

    Compound Description: Aditoprim is a newer diaminopyrimidine antibacterial, similar in action and purpose to both trimethoprim and baquiloprim [].

    Relevance: The mention of aditoprim alongside baquiloprim highlights the ongoing development of novel diaminopyrimidines with improved effectiveness in veterinary medicine []. It signifies the continuous exploration of this drug class for enhanced therapeutic options in animal health, often seeking alternatives or improvements over existing drugs like trimethoprim.

Source and Classification

Baquiloprim is derived from the combination of sulfonamide antibiotics and diaminopyrimidine compounds. This class of drugs is known for its synergistic effects when used in combination with sulfonamides, enhancing their antibacterial activity. The compound is recognized for its effectiveness against a range of Gram-positive and Gram-negative bacteria, making it a valuable tool in veterinary pharmacotherapy .

Synthesis Analysis

The synthesis of Baquiloprim involves several steps that typically include the formation of the diaminopyrimidine core followed by the introduction of various functional groups to enhance its antibacterial properties.

  1. Starting Materials: The synthesis begins with 2,4-diaminopyrimidine as a key precursor.
  2. Reagents: Common reagents used in the synthesis include alkylating agents and acyl chlorides to modify the pyrimidine structure.
  3. Reaction Conditions: The reactions are generally conducted under controlled temperatures and pH levels to optimize yield and purity. For instance, reactions may occur in polar aprotic solvents at elevated temperatures to facilitate nucleophilic substitutions.

The detailed reaction pathway may involve multiple steps, including purification processes such as recrystallization or chromatography to isolate Baquiloprim from by-products .

Molecular Structure Analysis

Baquiloprim's molecular structure can be described as follows:

  • Molecular Formula: C12_{12}H14_{14}N4_{4}O
  • Molecular Weight: Approximately 246.26 g/mol
  • Structural Features:
    • The compound features a diaminopyrimidine ring system, which is essential for its mechanism of action.
    • It contains various substituents that enhance its solubility and biological activity.

The three-dimensional conformation of Baquiloprim allows it to effectively bind to bacterial enzymes, thus inhibiting their function .

Chemical Reactions Analysis

Baquiloprim participates in several chemical reactions relevant to its function as an antibacterial agent:

  1. Inhibition of Dihydrofolate Reductase: Baquiloprim binds competitively to the active site of dihydrofolate reductase, preventing the conversion of dihydrofolate to tetrahydrofolate, a crucial step in folate metabolism.
  2. Synergistic Reactions with Sulfonamides: When used in conjunction with sulfonamides, Baquiloprim enhances the bactericidal effect through sequential blockade of folate synthesis pathways.

These reactions highlight Baquiloprim's role as an effective antimicrobial agent, particularly when combined with other antibiotics .

Mechanism of Action

The mechanism of action of Baquiloprim primarily involves:

  • Targeting Folate Metabolism: By inhibiting dihydrofolate reductase, Baquiloprim disrupts the synthesis of tetrahydrofolate, which is necessary for nucleic acid production.
  • Bactericidal Effects: This inhibition leads to impaired DNA replication and RNA synthesis, ultimately resulting in bacterial cell death.

Studies have shown that Baquiloprim exhibits a bactericidal effect even in low concentrations when combined with sulfonamides, demonstrating its potential for treating infections caused by resistant bacterial strains .

Physical and Chemical Properties Analysis

Baquiloprim exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water and organic solvents like methanol and ethanol, which aids in its formulation for veterinary use.
  • Stability: The compound is stable under normal storage conditions but may degrade under extreme pH levels or high temperatures.
  • pKa Values: The pKa values range from 4.8 to 8.6, indicating its behavior as a weak acid or base depending on the environment.

These properties influence how Baquiloprim is administered and its effectiveness against various pathogens .

Applications

Baquiloprim has significant applications in veterinary medicine:

  1. Treatment of Bacterial Infections: It is primarily used to treat respiratory infections caused by Pasteurella spp. in cattle and pigs.
  2. Combination Therapy: Often employed alongside sulfonamides to enhance therapeutic efficacy against resistant bacterial strains.
  3. Pharmacokinetic Studies: Research into its pharmacokinetics has shown rapid absorption and distribution within animal tissues, making it effective for systemic infections.

Baquiloprim's role as an antifolate antibacterial highlights its importance in managing infectious diseases in livestock while addressing concerns related to antibiotic resistance .

Introduction to Baquiloprim

Historical Discovery and Development of Antifolate Antibacterials

The sulfonamide-diaminopyrimidine story represents a landmark achievement in medicinal chemistry that spans nearly a century of scientific innovation. After the discovery of sulfanilamide's metabolic activation from Prontosil, researchers recognized the therapeutic potential of interfering with bacterial folate synthesis. This led to the strategic development of dihydrofolate reductase (DHFR) inhibitors that could synergistically enhance sulfonamide activity. Trimethoprim (TMP), discovered in the 1960s, became the prototype diaminopyrimidine that powerfully inhibited the bacterial DHFR enzyme [1]. When co-administered with sulfonamides like sulfadiazine, TMP produced a sequential blockade of the folate pathway—sulfonamines inhibit the incorporation of para-aminobenzoic acid into dihydropteroate, while diaminopyrimidines prevent the reduction of dihydrofolate to tetrahydrofolate [1] [2].

The veterinary field demanded compounds with improved pharmacokinetic profiles compared to TMP, particularly for food-producing species. This drove systematic molecular exploration of the 5-benzyl position on the pyrimidine ring. Researchers discovered that replacing TMP's phenyl ring with bicyclic structures significantly extended plasma half-life in cattle. The breakthrough came with the incorporation of a quinolyl group bearing a dimethylamino substituent, creating baquiloprim (IUPAC name: 5-((8-(dimethylamino)-7-methylquinolin-5-yl)methyl)pyrimidine-2,4-diamine) [3] [6]. This strategic modification yielded a molecule with exceptional tissue penetration and prolonged antibacterial activity specifically optimized for veterinary applications.

Table 1: Key Chemical Properties of Baquiloprim

PropertyValueSignificance
Chemical Name5-((8-(dimethylamino)-7-methylquinolin-5-yl)methyl)pyrimidine-2,4-diamineDefines molecular structure [3]
CAS Registry Number102280-35-3Unique compound identifier
Molecular FormulaC₁₇H₂₀N₆Molecular weight: 308.39 g/mol [3]
Solubility CharacteristicsLow water solubilityImpacts formulation development
Structural FeaturesQuinoline-pyrimidine hybridConfers unique binding to DHFR enzyme
Therapeutic ClassDiaminopyrimidine antibacterialClassifies mechanism of action

Role of Baquiloprim in Antimicrobial Chemotherapy

Baquiloprim exerts its antibacterial effects through potent, selective inhibition of bacterial dihydrofolate reductase (DHFR). Its molecular design achieves approximately 50,000-fold greater affinity for bacterial DHFR versus mammalian enzymes, establishing its exceptional selective toxicity profile [6]. Unlike trimethoprim, baquiloprim features a quinolyl substitution that dramatically enhances its pharmacokinetic properties in ruminants. Comparative studies demonstrate that BQP's plasma half-life in cattle extends to approximately 10 hours, representing a tenfold increase over TMP's approximately 1-hour half-life [6]. This prolonged residence time enables sustained antibacterial activity and allows for less frequent dosing regimens—a critical advantage in livestock management.

The oral bioavailability profile of baquiloprim distinguishes it significantly from earlier diaminopyrimidines. While TMP exhibits variable and incomplete gastrointestinal absorption in cattle, BQP achieves consistent systemic absorption across all age groups of ruminants [6]. Following oral administration, plasma concentrations reach a therapeutic plateau within 24 hours followed by gradual decline, maintaining effective concentrations against susceptible pathogens. This pharmacokinetic behavior results from BQP's balanced lipophilicity profile and resistance to metabolic degradation in ruminant digestive systems [6].

Baquiloprim demonstrates broad-spectrum activity against Gram-positive and Gram-negative pathogens comparable to trimethoprim, but with enhanced potency due to its superior tissue distribution. Most significantly, BQP exhibits marked synergy with sulfonamides such as sulfadiazine and sulfadimidine. This synergistic interaction creates a bimolecular blockade of the folate pathway, with the sulfonamide component inhibiting dihydropteroate synthase and BQP inhibiting DHFR [2] [6]. The combination typically reduces the minimum inhibitory concentration (MIC) of each component by 4- to 32-fold against common veterinary pathogens, including:

  • Escherichia coli
  • Salmonella species
  • Pasteurella species
  • Staphylococcus species

Table 2: Comparative Pharmacokinetic Properties of Baquiloprim and Trimethoprim in Cattle

ParameterBaquiloprimTrimethoprimSignificance
Plasma Half-life~10 hours~1 hourSustained therapeutic concentrations [6]
Oral AbsorptionConsistent and completeVariable and incompletePredictable dosing with BQP [6]
Plasma PlateauAchieved by 24 hoursNot observedMaintains effective concentrations
Tissue PenetrationExtensiveModerateEnhanced efficacy at infection sites
Metabolic StabilityHighModerateReduced dosing frequency

Scope and Significance of Baquiloprim in Veterinary and Agricultural Sciences

Baquiloprim occupies a specialized niche in veterinary antimicrobial therapy, specifically developed to address the physiological differences between livestock species and humans. Its primary clinical application centers on the management of bacterial diarrhea in young ruminants, particularly when formulated in combination with sulfadimidine [3]. Field studies demonstrate that the BQP-sulfadimidine combination significantly reduces clinical signs and pathogen load in calf diarrhea caused by enterotoxigenic Escherichia coli [3]. Additionally, this combination has shown efficacy against Eimeria alabamensis coccidiosis when administered via long-acting bolus formulations, providing sustained antiprotozoal activity in grazing calves [3].

The agricultural significance of baquiloprim extends beyond therapeutic applications to encompass broader One Health implications. The World Health Organization (WHO) has established guidelines restricting medically important antimicrobials in food-producing animals to preserve their efficacy in human medicine [4]. As a veterinary-exclusive diaminopyrimidine, baquiloprim presents a strategic advantage—its specialized use in livestock minimizes cross-resistance with human antimicrobial drugs. Studies demonstrate that interventions restricting antibiotic use in food animals reduce antimicrobial resistance prevalence by 10–39% in animals and approximately 24% in humans [4]. Baquiloprim's role as a non-human-critical antibacterial aligns with these stewardship objectives by providing an effective veterinary therapeutic that preserves the efficacy of human essential medicines.

The molecular optimization of baquiloprim specifically for farm animal species represents an important paradigm in veterinary-specific drug development. Unlike many antimicrobials adapted from human medicine, BQP was designed considering the unique metabolic pathways, digestive physiology, and disease profiles of livestock. This species-specific approach has yielded compounds with superior therapeutic properties in target animals while addressing public health concerns regarding antimicrobial resistance. Newer diaminopyrimidine derivatives like aditoprim and baquiloprim demonstrate how targeted molecular design can produce veterinary therapeutics optimized for agricultural contexts without compromising human medical resources [1].

Table 3: Veterinary Applications of Baquiloprim Combinations

Combination ProductTarget SpeciesPrimary IndicationsAdministration Form
Baquiloprim + SulphadimidineCalvesBacterial diarrhea (ETEC), coccidiosisOral suspension, long-acting bolus [3]
Baquiloprim + SulfadiazineCattleRespiratory infectionsInjectable solution
Baquiloprim + SulfamethoxazoleSwineGastrointestinal infectionsMedicated feed

Properties

CAS Number

102280-35-3

Product Name

Baquiloprim

IUPAC Name

5-[[8-(dimethylamino)-7-methylquinolin-5-yl]methyl]pyrimidine-2,4-diamine

Molecular Formula

C17H20N6

Molecular Weight

308.4 g/mol

InChI

InChI=1S/C17H20N6/c1-10-7-11(8-12-9-21-17(19)22-16(12)18)13-5-4-6-20-14(13)15(10)23(2)3/h4-7,9H,8H2,1-3H3,(H4,18,19,21,22)

InChI Key

AIOWJIMWVFWROP-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C=CC=NC2=C1N(C)C)CC3=CN=C(N=C3N)N

Synonyms

2,4-diamino-5-(8-dimethylamino-7-methyl-5-quinolylmethyl)pyrimidine
baquiloprim

Canonical SMILES

CC1=CC(=C2C=CC=NC2=C1N(C)C)CC3=CN=C(N=C3N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.